5-(Bromomethyl)-2-fluorobenzonitrile 5-(Bromomethyl)-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 180302-35-6
VCID: VC20796013
InChI: InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
SMILES: C1=CC(=C(C=C1CBr)C#N)F
Molecular Formula: C8H5BrFN
Molecular Weight: 214.03 g/mol

5-(Bromomethyl)-2-fluorobenzonitrile

CAS No.: 180302-35-6

Cat. No.: VC20796013

Molecular Formula: C8H5BrFN

Molecular Weight: 214.03 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-fluorobenzonitrile - 180302-35-6

Specification

CAS No. 180302-35-6
Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
IUPAC Name 5-(bromomethyl)-2-fluorobenzonitrile
Standard InChI InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
Standard InChI Key GUUKPGIJZYZERR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CBr)C#N)F
Canonical SMILES C1=CC(=C(C=C1CBr)C#N)F

Introduction

Structural Characterization

Molecular Structure

5-(Bromomethyl)-2-fluorobenzonitrile is an organic compound featuring a benzonitrile core with strategic functional group placement. The structure contains a benzene ring with a nitrile group (–C≡N), a bromomethyl group (–CH2Br) at the 5-position, and a fluorine atom at the 2-position . This specific arrangement of functional groups contributes to its unique chemical reactivity and applications in various synthesis pathways.

Chemical Identifiers

Identifier TypeValue
Molecular FormulaC₈H₅BrFN
SMILESC1=CC(=C(C=C1CBr)C#N)F
InChIInChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
InChIKeyGUUKPGIJZYZERR-UHFFFAOYSA-N
CAS Number180302-35-6
Synonym3-Cyano-4-Fluorobenzyl Bromide

Physical and Chemical Properties

Physical Characteristics

5-(Bromomethyl)-2-fluorobenzonitrile exists as a solid at room temperature with a molecular weight of 214.037 g/mol . The presence of both bromine and fluorine atoms introduces significant electronegativity, influencing the compound's polarity and solubility characteristics. These properties make it particularly useful in various synthetic applications where specific solubility profiles are required.

Spectroscopic Properties

The compound exhibits distinctive spectroscopic characteristics that aid in its identification and analysis. Predicted collision cross-section (CCS) data for various ionic forms of the compound are valuable for analytical detection methods such as ion mobility mass spectrometry. These values are summarized in Table 2.

Table 2: Predicted Collision Cross-Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺213.96622139.1
[M+Na]⁺235.94816143.7
[M+NH₄]⁺230.99276141.5
[M+K]⁺251.92210139.3
[M-H]⁻211.95166133.0
[M+Na-2H]⁻233.93361141.0
[M]⁺212.95839136.3
[M]⁻212.95949136.3

Synthesis Methods

Laboratory Synthesis

The synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromomethylation of 2-fluorobenzonitrile. A common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is generally conducted in inert solvents like carbon tetrachloride or dichloromethane under reflux conditions.

The reaction proceeds through a radical mechanism, where the bromomethyl group is introduced at the 5-position of the benzonitrile core. The selectivity of this reaction is influenced by the electronic effects of the fluorine and nitrile substituents already present on the benzene ring.

Related Synthetic Pathways

While the direct synthesis information for 5-(Bromomethyl)-2-fluorobenzonitrile is specific, related compounds such as 5-bromo-2-fluorobenzonitrile provide insight into potential synthetic strategies. The patent literature describes a process involving:

  • Reaction of o-fluorobenzoyl chloride with ammonia water to produce o-fluorobenzamide

  • Dehydration of o-fluorobenzamide to form o-fluorobenzonitrile

  • Bromination in 75-90% sulfuric acid using dibromohydantoin as the brominating agent

These related methods illustrate the general synthetic approaches to halogenated fluorobenzonitriles, which may be adapted for the preparation of 5-(Bromomethyl)-2-fluorobenzonitrile with appropriate modifications.

Chemical Reactivity

Nucleophilic Substitution Reactions

The bromomethyl group in 5-(Bromomethyl)-2-fluorobenzonitrile serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity makes the compound particularly valuable as a building block in constructing more complex molecular structures. The bromine atom acts as a good leaving group, facilitating SN2 reactions with various nucleophiles such as amines, thiols, and alcohols .

Effects of Functional Groups

The presence of the electron-withdrawing nitrile and fluorine groups significantly influences the reactivity of the bromomethyl group. These groups create an electron-deficient environment, enhancing the electrophilicity of the benzylic carbon attached to bromine. This electronic effect accelerates nucleophilic substitution reactions, making the compound an efficient reagent for chemical modifications .

Applications in Synthesis

Medicinal Chemistry Applications

5-(Bromomethyl)-2-fluorobenzonitrile serves as a versatile intermediate in the synthesis of biologically active compounds. Its reactive bromomethyl group enables the construction of complex molecules such as enzyme inhibitors and antiviral agents through selective functionalization reactions. The fluorine substituent is particularly valuable in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Materials Science Applications

Beyond pharmaceutical applications, this compound is utilized in materials science for the synthesis of advanced materials with specific electronic or structural properties. The nitrile group can serve as a precursor for various functional groups or participate in coordination chemistry, while the fluorine atom imparts unique electronic properties to the resulting materials.

Analytical Considerations

Identification Methods

The compound can be identified through various analytical techniques including:

  • Mass Spectrometry: The molecular ion peaks and fragmentation patterns provide definitive identification

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure, with characteristic signals for the bromomethyl group and aromatic protons

  • IR Spectroscopy: The nitrile group exhibits a distinctive absorption band in the 2210-2260 cm⁻¹ region

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